6-Phenylpiperidine-2-carboxylic acid
Description
Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and biologically active natural products. mdpi.comnih.gov Its prevalence is attributed to several key characteristics that make it a "privileged scaffold" in drug design. The saturated, sp3-hybridized nature of the piperidine ring allows for a defined three-dimensional arrangement of substituents, which is critical for precise interactions with biological targets like enzymes and receptors. researchgate.net
The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the molecule's aqueous solubility, membrane permeability, and ability to form ionic bonds with biological macromolecules. Furthermore, the piperidine ring typically adopts a stable chair conformation, which can orient substituents in specific axial or equatorial positions, thereby controlling the molecule's shape and biological activity. The introduction of chiral piperidine scaffolds can enhance biological activities, selectivity, and pharmacokinetic properties while potentially reducing cardiac toxicity. researchgate.net This structural and functional versatility has led to the incorporation of the piperidine ring into a wide array of drug classes. mdpi.com
Research Trajectories of 6-Phenylpiperidine-2-carboxylic Acid as a Core Chemical Structure
This compound has been investigated as a core structure for developing conformationally constrained molecules with potential therapeutic applications. The presence of substituents at the 2- and 6-positions of the piperidine ring creates distinct stereoisomers (cis and trans), the synthesis and biological evaluation of which are central to research in this area.
Research has focused on several key trajectories:
Asymmetric Synthesis and Stereochemistry: A primary challenge and focus of research is the stereocontrolled synthesis of the different isomers of this compound and its derivatives. tru.ca The spatial arrangement of the phenyl and carboxylic acid groups is critical for determining the molecule's interaction with specific biological targets. Kinetic resolution techniques and stereoselective cyclization reactions are among the methods explored to obtain enantiomerically enriched piperidine fragments. whiterose.ac.uk
Enzyme Inhibition: Derivatives of this scaffold have been explored as potential enzyme inhibitors. The rigid structure can mimic the transition states of enzymatic reactions or fit into specific binding pockets. For instance, related phenylpiperidine structures have been investigated as inhibitors for a variety of enzymes, leveraging the defined orientation of the phenyl group and other functionalities.
Receptor Modulation: The phenylpiperidine motif is a well-established pharmacophore for various receptors in the central nervous system (CNS). nih.govpainphysicianjournal.com Research on derivatives of this compound often involves modifying the core structure to achieve high affinity and selectivity for specific receptors, such as opioid or P2Y₁₄ receptors. nih.gov For example, bridged piperidine analogues, which further constrain the conformation, have been synthesized from phenyl-piperidine precursors to probe receptor affinity. nih.gov
Scaffold for Further Functionalization: The carboxylic acid and the nitrogen atom of the piperidine ring serve as handles for further chemical modification. This allows for the synthesis of libraries of related compounds where different functional groups can be introduced to explore structure-activity relationships (SAR). mdpi.com
The following table summarizes research findings related to the synthesis and potential application of functionalized piperidine derivatives, illustrating the research context for the this compound scaffold.
| Research Area | Approach | Key Finding |
| Asymmetric Synthesis | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines | The use of n-BuLi with sparteine (B1682161) allowed for the separation of enantiomers, yielding products with high enantiomeric ratios, which are valuable building blocks. whiterose.ac.uk |
| Receptor Antagonism | Modification of a phenyl-piperidine scaffold with bridging moieties | Rigidified piperidine derivatives, such as 2-azanorbornane analogues, maintained high affinity for the human P2Y₁₄ receptor, demonstrating in vivo antihyperalgesic activity. nih.gov |
| Analgesic Drug Intermediates | Optimized Strecker-type condensation | An efficient synthesis was developed for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type narcotic analgesics. researchgate.net |
| Neurotransmitter Re-uptake Inhibition | Synthesis of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives | Novel derivatives were prepared and found to be useful as monoamine neurotransmitter re-uptake inhibitors. google.com |
These research trajectories highlight the utility of the this compound core as a foundational structure for the design and synthesis of new chemical entities with diverse biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXVAHHWCXAWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Phenylpiperidine 2 Carboxylic Acid and Analogues
Regio- and Stereoselective Synthetic Pathways
The construction of the 2,6-disubstituted piperidine (B6355638) core, such as that in 6-phenylpiperidine-2-carboxylic acid, demands precise control over the placement and three-dimensional orientation of the substituents. rsc.org
Intermolecular and Intramolecular Cyclization Strategies
Both intermolecular and intramolecular cyclization reactions are fundamental to forming the piperidine ring.
Intermolecular Cyclization: This approach involves the joining of two or more separate components to build the heterocyclic ring. mdpi.com Aza-Diels-Alder reactions, a type of [4+2] cycloaddition, represent a powerful intermolecular strategy. For instance, the reaction between an imine and a diene can construct the piperidine skeleton in a single step, establishing the C2 and C6 stereocenters simultaneously. The use of chiral phosphoric acid catalysts in these reactions can yield highly enantioenriched 4,6-disubstituted piperidine-2-carboxylates. nih.gov
Intramolecular Cyclization: This strategy relies on cyclizing a linear precursor containing the requisite nitrogen and carbon atoms. mdpi.com
Reductive Amination: An intramolecular reductive amination of a keto-aldehyde or diketone precursor is a common and effective method for creating 2,6-disubstituted piperidines. The stereochemical outcome (cis or trans) can often be influenced by the choice of reducing agent and reaction conditions. bohrium.com
Aza-Michael Addition: The intramolecular aza-Michael addition offers a highly diastereoselective route. In the synthesis of the alkaloid (-)-andrachcinidine, this reaction was a crucial step for constructing the cis-2,6-disubstituted piperidine ring from an α,β-unsaturated ketone precursor. lookchem.com
Radical Cyclization: Methods involving the intramolecular cyclization of aminonitriles, initiated by reagents like DIBAL-H, can form chiral piperidines. mdpi.com
Reductive Hydroamination/Cyclization: An acid-mediated cascade involving the functionalization of an alkyne followed by reduction can lead to the formation of the piperidine ring. mdpi.com
A key strategy for synthesizing a related compound, (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, employed an intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct the 2,3,6-trisubstituted piperidine skeleton. researchgate.net
| Cyclization Strategy | Key Features | Stereochemical Control | Ref. |
| Aza-Diels-Alder | [4+2] cycloaddition of imines and dienes. | High enantioselectivity with chiral catalysts. | nih.gov |
| Reductive Amination | Cyclization of diketone or keto-aldehyde precursors. | Dependent on reducing agent and conditions. | bohrium.com |
| Aza-Michael Addition | Cyclization of precursors with an amine and an α,β-unsaturated carbonyl. | High diastereoselectivity, often favoring cis isomers. | lookchem.com |
| Reductive Cyclization | Cyclization of a keto-azide intermediate. | Stereoselective formation of trisubstituted piperidines. | researchgate.net |
Functional Group Interconversions and Substituent Introduction
Once the piperidine ring is formed, functional group interconversions (FGIs) are often necessary to install the final desired substituents, such as the carboxylic acid at the C2 position. A common precursor to the carboxylic acid is an ester, which can be hydrolyzed under acidic or basic conditions. For example, the synthesis of 2-substituted piperidine-4-carboxylic acids has been achieved from α-amino acid derivatives, where the carboxylic acid is present in a protected form throughout the synthesis and deprotected in a final step.
The phenyl group at C6 can be introduced at various stages. It can be part of one of the initial building blocks before cyclization or it can be added to a pre-formed piperidine ring through cross-coupling reactions, although this is less common for C-H functionalization at the C6 position.
Control of Stereochemistry in Piperidine Ring Formation
Controlling the relative stereochemistry of the substituents at the C2 and C6 positions is a central challenge in the synthesis of compounds like this compound. The cis and trans isomers often exhibit different biological activities.
Substrate Control: The inherent stereochemistry of the acyclic precursor can direct the formation of a specific isomer during cyclization. Chiral amino acids are often used as starting materials to set the stereochemistry at the C2 position. researchgate.net
Catalyst Control: The choice of catalyst can profoundly influence the stereochemical outcome. Iridium-catalyzed allylic cyclization has been used as a "configurational switch" to selectively synthesize different stereoisomers of 2,6-disubstituted piperidines. nih.gov Similarly, chiral phosphoric acids have been shown to catalyze the asymmetric synthesis of piperidine-2-carboxylates with excellent enantioselectivity (up to 99% ee). nih.gov
Thermodynamic vs. Kinetic Control: In some reactions, the diastereomeric ratio can be controlled by reaction time and temperature. For example, in certain acid-mediated intramolecular cyclizations, the initially formed trans-isomer can convert to the more stable cis-form over a longer reaction period. mdpi.com The intramolecular aza-Michael reaction, for example, is a highly diastereoselective method for creating the cis-2,6-disubstituted piperidine core. lookchem.com
Biocatalytic Approaches to this compound Synthesis
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for synthesizing enantiomerically pure compounds. rsc.orgnih.gov Enzymes can provide exquisite selectivity, often operating under mild conditions.
Enzyme-Mediated Kinetic Resolution and Deracemization
Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This method relies on an enzyme selectively reacting with one enantiomer, leaving the other unreacted. rsc.org
Lipase-Catalyzed Acylation: Lipases are frequently used for the kinetic resolution of racemic piperidines. rsc.orgnih.gov In the case of a racemic ester of this compound, a lipase (B570770) could be used to selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer). While resolutions of 2,6-disubstituted piperidines have been found to be challenging in some catalytic systems, resolutions of other disubstituted piperidines have been achieved with high selectivity factors. nih.govnih.gov For example, the kinetic resolution of 2-arylpiperidines has been accomplished using a chiral base system, which selectively deprotonates one enantiomer. whiterose.ac.ukacs.org
| Enzyme Class | Reaction Type | Substrate Example | Outcome | Ref. |
| Lipase | Acylation / Hydrolysis | Racemic 2,5-disubstituted piperidine | Separation of enantiomers with high selectivity. | nih.gov |
| Lipase PS | Acylative kinetic resolution | Racemic secondary alcohol with piperidine moiety | Excellent enantioselectivity (E ≥ 50). | rsc.orgnih.gov |
Asymmetric Synthesis Utilizing Biocatalysts
Instead of separating enantiomers, biocatalysts can be used to create them directly in an asymmetric fashion.
Multi-Enzyme Cascades: One-pot cascade reactions using multiple enzymes can build and functionalize the piperidine ring with high stereocontrol. A cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) has been developed to generate mono- and disubstituted piperidines from keto-acid precursors. whiterose.ac.ukresearchgate.net The ω-TA introduces the amine group asymmetrically, which then cyclizes and is subsequently reduced by the IRED, with the stereochemical outcome controlled by the choice of enzyme.
Transaminases and Dehydrogenases: Transaminases can convert a ketone to a chiral amine, while dehydrogenases can perform stereoselective reductions of imines or ketones. These enzymes can be integrated into synthetic pathways to establish the key stereocenters of the piperidine ring.
Chemical Transformations and Derivatization of 6 Phenylpiperidine 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxyl group is a primary site for derivatization, allowing for the formation of esters, amides, and other related conjugates. It can also be removed entirely through decarboxylation processes.
The formation of ester and amide bonds is fundamental in organic synthesis, often utilized to create conjugates with other molecules or to modify the physicochemical properties of the parent compound. researchgate.net
Esterification: 6-Phenylpiperidine-2-carboxylic acid can be converted into its corresponding esters through reaction with various alcohols under acidic conditions or by using coupling reagents. These reactions are versatile, allowing for the introduction of a wide range of alkyl or aryl groups. A general method involves the use of reagents like N,N′-diisopropylcarbodiimide (DIC) which can facilitate ester bond formation, even in aqueous media. researchgate.net Another approach involves formamide-catalyzed activation of the carboxylic acid, which can then react with alcohols. nih.gov
Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines. mdpi.com This transformation is crucial for creating peptide-like structures or introducing new functional moieties. Modern methods for amidation focus on direct and catalytic processes that are more atom-economic and align with green chemistry principles. mdpi.com Reagents such as KPF6 have been shown to promote the formation of amides from carboxylic acids and amines, often under solvent-free conditions. mdpi.comnih.gov The reaction can also be facilitated by carbodiimides or by converting the carboxylic acid to a more reactive intermediate like an acyl chloride. nih.govmdpi.com
Table 1: Examples of Ester and Amide Conjugate Formation
| Transformation | Reagent | Product Type |
|---|---|---|
| Esterification | Methanol (CH₃OH) / Acid Catalyst | Methyl 6-phenylpiperidine-2-carboxylate |
| Esterification | Ethanol (C₂H₅OH) / Acid Catalyst | Ethyl 6-phenylpiperidine-2-carboxylate |
| Amidation | Ammonia (NH₃) / Coupling Agent | 6-Phenylpiperidine-2-carboxamide |
| Amidation | Benzylamine (C₆H₅CH₂NH₂) / Coupling Agent | N-Benzyl-6-phenylpiperidine-2-carboxamide |
Decarboxylation involves the removal of the carboxylic acid group, typically with the release of carbon dioxide. This reaction transforms this compound into 6-phenylpiperidine. The stability of the intermediate formed upon loss of CO₂ is a key factor in the feasibility of this reaction. For aromatic carboxylic acids, decarboxylation can be facilitated by transition-metal catalysts or base catalysis. nih.govrwth-aachen.de While direct examples for this compound are not extensively detailed, mechanisms proposed for similar compounds, such as pyrrole-2-carboxylic acid, suggest that the process can be catalyzed by protons, where the reaction proceeds through the protonation of the carboxylate group. researchgate.net Catalytic systems using bimetallic nanoparticles have also been developed for the decarboxylation of various aromatic carboxylic acids, a process that can be essential for producing valuable chemical intermediates. nih.govrwth-aachen.de
Reactions Involving the Piperidine (B6355638) Nitrogen and Ring System
The secondary amine within the piperidine ring is a nucleophilic center, making it a key site for substitutions and modifications.
The nitrogen atom of the piperidine ring can readily undergo a variety of substitution reactions. These modifications are critical for altering the compound's steric and electronic properties.
N-Alkylation: Introduction of alkyl groups onto the piperidine nitrogen.
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-amides.
N-Arylation: Formation of a carbon-nitrogen bond with an aryl group, often achieved through metal-catalyzed cross-coupling reactions. chemrxiv.org
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These N-substitutions can significantly influence the biological activity and selectivity of piperidine-containing molecules. nih.gov The choice of the N-substituent is a common strategy in medicinal chemistry to modulate receptor binding affinity and other pharmacological properties. nih.govacs.org
Table 2: Representative N-Substitution Reactions
| Reaction Type | Reagent Example | N-Substituent |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Acetyl (-COCH₃) |
| N-Sulfonylation | Tosyl Chloride (TsCl) | Tosyl (-SO₂C₇H₇) |
| N-Arylation | Phenylboronic Acid / Catalyst | Phenyl (-C₆H₅) |
Beyond substitution at the nitrogen atom, the carbon framework of the piperidine ring can also be functionalized. Modern synthetic methods allow for the direct, stereoselective alkylation and arylation of C-H bonds. Palladium-catalyzed reactions, for instance, have been developed for the β-arylation and alkylation of sp³ C-H bonds in carboxylic acid derivatives. nih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond, allowing for high regioselectivity and stereoselectivity. nih.gov For a substrate like this compound, such strategies could potentially be used to introduce substituents at specific positions on the piperidine ring, although the inherent stereochemistry of the starting material would play a crucial role in the outcome. Enantioselective palladium-catalyzed α-arylation has been successfully applied to N-Boc pyrrolidine, a related five-membered heterocycle, demonstrating the feasibility of such transformations on saturated nitrogen heterocycles. researchgate.net
Phenyl Group Functionalization and Modification Strategies
The phenyl group attached at the 6-position of the piperidine ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. The existing piperidinyl substituent influences the position and rate of these substitutions. The piperidine ring is generally considered an activating group and an ortho-, para-director.
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups.
These modifications can be used to synthesize a library of derivatives with varied electronic and steric properties, which is a common strategy in the development of pharmacologically active compounds. arabjchem.org
Table 3: Potential Phenyl Group Functionalizations
| Reaction | Reagent | Functional Group Added | Probable Position |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | Ortho, Para |
| Bromination | Br₂ / FeBr₃ | Bromo (-Br) | Ortho, Para |
| Acylation | CH₃COCl / AlCl₃ | Acetyl (-COCH₃) | Ortho, Para |
| Sulfonation | SO₃ / H₂SO₄ | Sulfonic Acid (-SO₃H) | Ortho, Para |
Utilization of this compound as a Scaffold for Complex Chemical Architectures
This compound, also known as 6-phenylpipecolic acid, serves as a valuable chiral building block in synthetic and medicinal chemistry. Its rigid six-membered ring structure, combined with the stereocenters at the C2 and C6 positions, makes it an attractive scaffold for constructing complex molecules with defined three-dimensional orientations. As a homolog of proline, it shares similar turn-inducing properties, which are highly sought after in the design of peptidomimetics. nih.gov Furthermore, the piperidine core is a privileged structure in drug discovery, and derivatives of this scaffold are explored for a wide range of biological activities. mdpi.comnih.gov
Incorporation into Peptide Mimetics and Peptidomimetics
The incorporation of constrained non-proteinogenic amino acids is a key strategy in the development of peptidomimetics to improve properties such as conformational stability, receptor selectivity, and resistance to enzymatic degradation. This compound and its aryl-substituted analogs are particularly useful in this regard, acting as conformationally restricted proline surrogates. The rigid piperidine ring helps to lock the peptide backbone into a specific secondary structure, which can be crucial for mimicking the bioactive conformation of a natural peptide. nih.gov
Research has focused on developing versatile synthetic routes to access enantiomerically pure 6-arylpipecolic acid derivatives to be used as building blocks in peptide chemistry. nih.gov One effective approach starts from D-2-aminoadipic acid, a readily available chiral starting material. The synthesis establishes the core piperidine lactam structure, which is then converted to a key vinyl bromide intermediate. This intermediate allows for the introduction of various phenyl and other aryl groups at the C6 position through transition metal-catalyzed cross-coupling reactions, yielding a library of N-protected 6-arylpipecolate esters ready for incorporation into peptide chains. nih.gov
The table below outlines a representative synthetic sequence for preparing N-formyl-(2R,6S)-methyl-6-phenylpipecolate, a derivative suitable for peptidomimetic synthesis.
Table 1: Synthetic Route to a 6-Phenylpipecolate Derivative
| Step | Reaction | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Lactam Formation | 1. SOCl₂, MeOH, reflux2. NaHCO₃, reflux | (R)-Methyl 6-oxopipecolate | 88% |
| 2 | N-Formylation | Ac₂O, HCOOH, 0 °C to rt | (R)-Methyl 1-formyl-6-oxopipecolate | 99% |
| 3 | Bromination/Elimination | 1. PPh₃, CBr₄, CH₂Cl₂2. DBU, reflux | (R)-Methyl 1-formyl-6-bromopiperidine-2-carboxylate vinyl bromide intermediate | 71% |
| 4 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | (2R,6S)-Methyl 1-formyl-6-phenyl-1,2,3,4-tetrahydropyridine-2-carboxylate | 85% |
Data compiled from published synthetic procedures. nih.gov
The presence of the phenyl group at the C6 position has been noted to influence the conformation of the adjacent amide bond when these derivatives are incorporated into peptides, favoring a cis-amide bond geometry. This conformational preference is a significant feature in the design of peptidomimetics, as it provides a tool to control the peptide backbone's local geometry. nih.gov
Design and Synthesis of Novel Heterocyclic Systems
The this compound framework is itself a novel heterocyclic system, and its synthesis represents a key strategy for creating complex piperidine architectures. The development of methods to synthesize these substituted piperidines is crucial for their subsequent use as scaffolds. Transition metal-catalyzed cross-coupling reactions have proven highly effective for the C-C bond formation required to attach the phenyl group to the piperidine ring. nih.gov
Starting from a common precursor derived from D-2-aminoadipic acid, Suzuki and Sonogashira cross-coupling reactions have been successfully employed to introduce a variety of aryl and alkynyl substituents at the C6 position of the piperidine ring. nih.govnih.gov This modular approach allows for the creation of a diverse library of 6-substituted pipecolic acid derivatives, each a unique heterocyclic compound with potential for further chemical transformation.
The Suzuki coupling, for instance, has been used to synthesize various 6-aryl derivatives by reacting the vinyl bromide precursor with different substituted phenylboronic acids. This method demonstrates high functional group tolerance and provides good to excellent yields, making it a robust tool for designing novel piperidine-based heterocyclic systems.
Table 2: Examples of 6-Arylpipecolate Derivatives Synthesized via Suzuki Coupling
| Arylboronic Acid | Resulting 6-Aryl Substituent | Product Yield |
|---|---|---|
| Phenylboronic acid | Phenyl | 85% |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 95% |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl | 88% |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)phenyl | 76% |
Data represents yields from the Suzuki coupling step to form the tetrahydropyridine (B1245486) intermediate. nih.gov
These synthetic strategies highlight the chemical transformations used to build the complex this compound scaffold. The resulting substituted piperidines can then be subjected to further derivatization. For example, the carboxylic acid and secondary amine functionalities serve as handles for subsequent reactions, such as amide bond formation or N-alkylation, enabling the fusion or attachment of other heterocyclic rings to create even more complex chemical architectures. mdpi.com
Structure Activity Relationship Sar and Structural Determinants of Biological Function
Conformational Analysis of 6-Phenylpiperidine-2-carboxylic Acid and its Derivatives
The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional shape, or conformation. The piperidine (B6355638) ring, a six-membered heterocycle, is not planar and typically adopts a chair conformation to minimize steric and torsional strain.
In derivatives of (S)-piperidine-2-carboxylic acid, computational studies using ab initio and density functional theory methods have shown a preference for the chair conformation over the boat conformation. nih.gov This preference is a guiding principle in understanding the spatial arrangement of substituents on the piperidine ring. For this compound, it is expected that the bulky phenyl group at the C6 position and the carboxylic acid group at the C2 position will predominantly occupy equatorial positions to alleviate steric hindrance. This arrangement is generally more stable than the axial orientation, which would lead to significant 1,3-diaxial interactions.
Studies on related N-acylpiperidines with a 2-methyl substituent have highlighted the role of pseudoallylic strain in dictating the orientation of substituents at the C2 position. nih.gov While the 2-methyl group in these analogs influences the conformation, the much larger phenyl group in this compound would have a more pronounced effect, strongly favoring an equatorial position.
Experimental data from X-ray crystallography of a trinuclear Zn(II) complex involving the closely related ligand 6-phenylpyridine-2-carboxylic acid provides insights into the bond lengths and angles of the core structure when coordinated to a metal ion. semanticscholar.org Although not a direct analysis of the free ligand, such data helps in building a more complete picture of the molecule's structural possibilities.
Influence of Stereochemistry on Ligand-Receptor Interactions
Stereochemistry, the specific three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for chiral compounds like this compound. The presence of two stereocenters at the C2 and C6 positions gives rise to four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The precise orientation of the phenyl and carboxylic acid groups in space dictates how the molecule can interact with the binding site of a biological target.
The importance of stereochemistry has been demonstrated in studies of phenyl piperidine derivatives as CCR2 antagonists. In a series of compounds where a cyclopentylamine (B150401) linker was introduced, the stereochemical configuration of the linker had a profound impact on receptor affinity. Specifically, the (1S,3R)-configuration was found to have a significantly higher affinity for the human CCR2 receptor compared to its (1R,3S)-enantiomer. nih.gov This highlights that even subtle changes in the spatial arrangement of functional groups can dramatically alter the binding to a receptor.
Systematic Substituent Effects on Biological Activity
The biological activity of this compound can be fine-tuned by the systematic introduction of various substituents on the phenyl ring and the piperidine nitrogen. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties by altering its electronic, steric, and hydrophobic characteristics.
Structure-activity relationship (SAR) studies on a series of phenyl piperidine derivatives have shown that the incorporation of a second ring system adjacent to the aryl piperidine plays a significant role in determining potency at the CCR2 receptor. nih.gov This suggests that modifications that extend the molecular scaffold can lead to enhanced biological activity.
In a different context, the SAR of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs as dual PPARα/γ agonists has been explored. nih.gov Although a different scaffold, these studies underscore the principle that substituents on the piperidine ring and its appended groups are key to modulating biological activity.
Computational Approaches for SAR Elucidation and Predictive Modeling
Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound and for predicting the biological activity of novel derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in rational drug design.
QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. For instance, QSAR studies on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors have revealed the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net Similar models could be developed for this compound derivatives to predict their activity and guide the synthesis of more potent analogs. The performance of such models is often evaluated by statistical parameters like the squared correlation coefficient (R²) and the predictive R² (R²pred). researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of piperidine carboxamide derivatives in the active site of ALK have helped to rationalize the observed SAR. researchgate.net In the case of this compound, docking its different stereoisomers into a target receptor could explain differences in their biological activities and help in the design of stereochemically pure and more effective compounds.
Molecular dynamics simulations can further be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.gov These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery and optimization.
Mechanistic Investigations of Pharmacological Potentials and Biological Roles
Enzyme Inhibition Mechanisms
Derivatives of 6-phenylpiperidine-2-carboxylic acid have been investigated for their ability to inhibit several key enzymes involved in metabolic and physiological pathways. The piperidine (B6355638) ring and the carboxylic acid group are often crucial for binding to the active sites of these enzymes.
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in the final step of triglyceride synthesis. nih.gov Its inhibition is a therapeutic strategy for managing obesity and type 2 diabetes. nih.gov The this compound moiety has been incorporated into potent DGAT1 inhibitors.
The mechanism of inhibition involves the carboxylic acid group forming key interactions within the enzyme's active site. Structure-activity relationship (SAR) studies have shown that the piperidine ring serves as a scaffold, and modifications to the phenyl group and the piperidine nitrogen can significantly alter potency and selectivity. nih.gov For instance, novel series of DGAT1 inhibitors have been developed featuring a piperidinyl-oxy-cyclohexanecarboxylic acid moiety, which demonstrates high selectivity and improved pharmacological properties over earlier series. nih.gov These compounds effectively abolish off-target activity at related enzymes like Acyl-CoA:cholesterol acyltransferase (ACAT1). nih.gov The design of these inhibitors often focuses on enhancing cell permeability while maintaining potent enzymatic inhibition. nih.gov
| Compound Class | Key Structural Feature | Reported Activity | Reference |
|---|---|---|---|
| Benzimidazole Derivatives | Piperidinyl-oxy-cyclohexanecarboxylic acid | Potent DGAT1 inhibition with excellent selectivity against ACAT1. | nih.gov |
| Quinoline (B57606) Carboxylic Acids | Bicyclic core with a carboxylic acid moiety | Led to the discovery of potent indoline (B122111) and quinoline classes of DGAT1 inhibitors. | nih.gov |
| Pyridine-Carboxamides | Carboxylic acid derivatives of pyridine-carboxamides | Optimization led to compounds that lower triglyceride levels in vivo. | researchgate.net |
Angiotensin-Converting Enzyme (ACE) Inhibition
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. clinpgx.org ACE inhibitors are a major class of antihypertensive drugs. The mechanism of action for many ACE inhibitors involves a functional group that can chelate the zinc ion in the enzyme's active site. scholarsresearchlibrary.com Heterocyclic carboxylic acids, such as those found in proline and its analogues, are effective zinc-binding groups. scholarsresearchlibrary.com
While direct studies on this compound as an ACE inhibitor are not extensively documented in publicly available literature, the piperidine-2-carboxylic acid scaffold is structurally analogous to the proline and perhydroindole-2-carboxylic acid moieties found in highly successful ACE inhibitors like lisinopril (B193118) and perindopril, respectively. nih.govfrontiersin.org The inhibitory mechanism relies on the carboxylate group mimicking the C-terminal carboxylate of ACE substrates to bind to the active site. scholarsresearchlibrary.com The N-ring of the heterocyclic structure contributes to increased potency and favorable pharmacokinetic properties. scholarsresearchlibrary.com Research on analogues has shown that the stereochemistry of the carboxylic acid and adjacent carbons is critical for potent in vitro activity. nih.gov
| Inhibitor Class | Key Structural Feature | Mechanism of Action | Reference |
|---|---|---|---|
| Dicarboxylate-containing inhibitors (e.g., Enalaprilat) | Proline (pyrrolidine-2-carboxylic acid) | The proline carboxylate mimics the C-terminus of the natural substrate, binding to the active site. | scholarsresearchlibrary.com |
| Phosphinate-containing inhibitors | Phosphinic acid | The phosphinate group acts as a transition-state analogue, binding strongly to the active site zinc ion. | scholarsresearchlibrary.com |
| Ketomethylene analogues | Hydroxamic acid | Replacement of the scissile peptide bond with a ketomethylene group and the terminal carboxyl with a hydroxamic acid enhances binding. | nih.gov |
Glycosidase Modulatory Activity
α-Glucosidase is an enzyme that breaks down complex carbohydrates into simpler sugars, and its inhibition can help manage blood glucose levels in diabetic patients. mdpi.com The piperidine ring is a well-known structural mimic of the pyranose ring of carbohydrates, making piperidine derivatives a significant class of glycosidase inhibitors. nih.gov
The proposed mechanism involves the protonated piperidine nitrogen interacting with the catalytic carboxylate groups in the enzyme's active site, mimicking the transition state of the natural substrate. The phenyl substituent on the piperidine ring can engage in additional hydrophobic or π-π stacking interactions within the active site, potentially enhancing binding affinity and selectivity. nih.gov Various derivatives of piperidine carboxylic acids have shown potent α-glucosidase and α-amylase inhibitory activity, in some cases exceeding that of the standard drug, acarbose. nih.govmdpi.com
| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Piperidine-substituted chalcones | α-Amylase | 9.86 ± 0.03 μM | nih.gov |
| Metal complexes of 6-methylpyridine-2-carboxylic acid | α-Glucosidase | Values ranging from 0.247 ± 0.10 to >600 μM | nih.gov |
| Pentacyclic triterpene carboxylic acid derivatives with piperazine | α-Glucosidase | 423 μM (for compound 16e) | nih.gov |
Receptor Modulation and Antagonism Studies
The rigid conformation of the this compound scaffold is ideal for presenting substituents in defined vectors to interact with receptor binding pockets. This has led to its use in developing potent and selective receptor antagonists.
Neurokinin 1 (NK1) Receptor Antagonism
The Neurokinin 1 (NK1) receptor, the primary receptor for the neurotransmitter Substance P, is implicated in pain, inflammation, and emesis. nih.govnih.gov The piperidine ring is a cornerstone of many non-peptide NK1 receptor antagonists. wikipedia.org These antagonists function by competitively binding to the NK1 receptor, thereby blocking the downstream signaling initiated by Substance P. nih.gov
Structure-activity relationship studies have revealed that high affinity for the NK1 receptor often requires specific substitutions on the piperidine ring. For example, 4,4-disubstituted piperidines have been developed as high-affinity NK1 antagonists. nih.gov A key interaction is thought to occur between the basic nitrogen of the piperidine ring and an ion pair site on the receptor. wikipedia.org The phenyl group at position 6 can be crucial for establishing hydrophobic and van der Waals interactions within the receptor's transmembrane domains, which are known to differ between species (e.g., human and rat), leading to species-specific selectivity of some antagonists. nih.gov
| Compound | Key Structural Feature | Affinity (hNK1 IC₅₀) | Reference |
|---|---|---|---|
| 3,5-bis(trifluoromethyl)benzyl ether derivative (Compound 12) | 4,4-disubstituted piperidine | 0.95 nM | nih.gov |
| Acyl derivative (Compound 38) | N-acyl-4,4-disubstituted piperidine | 5.3 nM | nih.gov |
| Sulfonyl derivative (Compound 39) | N-sulfonyl-4,4-disubstituted piperidine | 5.7 nM | nih.gov |
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Modulation
The Transient Receptor Potential Vanilloid Type 1 (TRPV1) is an ion channel that acts as a sensor for noxious stimuli, including heat and capsaicin. mdpi.com It is a significant target for the development of novel analgesics. Piperidine-containing structures have been explored for their ability to modulate TRPV1 activity, acting as either agonists or antagonists. nih.gov
TRPV1 modulators often possess three key pharmacophoric elements: a polar head group, a central aromatic ring, and a hydrophobic tail. In derivatives of this compound, the phenyl group can serve as the central aromatic core, while the piperidine-carboxylic acid portion can be part of the polar head, interacting with key residues in the capsaicin-binding pocket of the channel. mdpi.com The development of piperidine carboxamides has led to potent TRPV1 antagonists. nih.govresearchgate.net The specific interactions and the resulting functional effect (agonism vs. antagonism) are highly dependent on the substitution pattern on both the phenyl and piperidine rings. mdpi.com
| Compound Class | Modulation Type | Key Research Finding | Reference |
|---|---|---|---|
| Piperidine Carboxamides | Antagonist | Identification of a benzoxazinone (B8607429) amide head group afforded good potency in cell-based assays. | nih.gov |
| Indole-2-Carboxamides | Agonist | Development of novel and selective agonists for the TRPV1 ion channel. | mdpi.com |
| Piperazinyl Carbamates (OMDM-198) | Antagonist / Blocker | Acts as a dual FAAH inhibitor and TRPV1 blocker, showing analgesic properties in vivo. | unisi.it |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. As such, it has become a significant pharmacological target for the discovery and development of new therapeutic agents, particularly for metabolic disorders. While direct studies on this compound are limited, research into other piperidine-containing molecules, such as piperine (B192125) and its derivatives, provides insight into potential mechanisms of PPARγ activation.
Piperine has been shown to modulate PPARγ function, acting as a partial agonist or even an antagonist under certain conditions. Co-crystallization studies have revealed that piperine binds within the ligand-binding pocket of the PPARγ ligand-binding domain (LBD) through hydrogen bonding and hydrophobic interactions. Notably, unlike full agonists, piperine does not directly stabilize helix H12, which may account for its weaker agonistic activity.
Synthetic derivatives of piperine have also been investigated for their PPARγ agonistic activity. In one study, a series of 30 piperine derivatives were synthesized and evaluated. nih.gov Several of these compounds demonstrated the ability to activate PPARγ, with some exhibiting greater potency than the positive control, rosiglitazone. nih.govsunyempire.edu Molecular docking studies indicated that these derivatives can stably interact with the amino acid residues of the PPARγ complex active site. nih.govsunyempire.edu
These findings suggest that the piperidine moiety, as part of a larger molecular structure, can contribute to the activation of PPARγ. The specific interactions within the ligand-binding pocket are key determinants of the level of agonistic or antagonistic activity.
| Compound Class | Example Compound | Mechanism of PPARγ Interaction | Observed Effect | Reference |
| Piperidine Alkaloids | Piperine | Binds to PPARγ-LBD via hydrogen bonding and hydrophobic interactions; does not stabilize helix H12. | Partial agonist/antagonist activity. | |
| Synthetic Piperine Derivatives | Compound 2a | Stably interacts with amino acid residues of the PPARγ complex active site. | Potent PPARγ agonist, more potent than rosiglitazone. | nih.govsunyempire.edu |
| Synthetic Piperine Derivatives | Compound 2t | Activates PPARγ. | PPARγ activation. | nih.govsunyempire.edu |
| Synthetic Piperine Derivatives | Compound 3d | Activates PPARγ. | PPARγ activation. | nih.govsunyempire.edu |
Antimicrobial Activity Mechanisms
Piperidine and its derivatives are found in a wide range of alkaloids with known antimicrobial properties. nih.govnih.gov The mechanisms by which these compounds exert their antibacterial and antifungal effects are varied and can involve multiple cellular targets. nih.gov
The antibacterial activity of alkaloids containing the piperidine scaffold is often attributed to their ability to interfere with fundamental cellular processes. nih.gov One of the primary mechanisms is the inhibition of nucleic acid and protein synthesis. nih.gov For instance, certain alkaloids can intercalate with DNA, disrupting its replication and transcription, or they can interfere with ribosomal function, thereby halting protein production. nih.gov
Another significant mechanism of antibacterial action is the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of many piperidine derivatives allows them to insert into the phospholipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. nih.gov
Furthermore, some piperidine compounds can inhibit bacterial enzyme activity. nih.gov This can include enzymes involved in crucial metabolic pathways or those responsible for maintaining the integrity of the cell wall. The presence of electron-donating or electron-withdrawing groups on the piperidine ring can influence the antibacterial potency of these derivatives. nih.gov
| Bacterial Species | Type of Piperidine Derivative | Observed Effect | Reference |
| S. aureus | 2,6-dipiperidino-4-bromochlorobenzene | Inhibition of growth | nih.gov |
| B. subtilis | 2,6-dipiperidino-4-bromochlorobenzene | Inhibition of growth | nih.gov |
| Y. enterocolitica | 2,6-dipiperidino-4-bromoiodobenzene | Inhibition of growth | nih.gov |
| E. coli | 2,6-dipiperidino-4-bromoiodobenzene | Inhibition of growth | nih.gov |
| B. cereus | Synthetic piperidine derivative | Strong inhibitory activity | academicjournals.org |
| Kl. pneumoniae | Synthetic piperidine derivative | Inhibitory activity | academicjournals.org |
| M. luteus | Synthetic piperidine derivative | Inhibitory activity | academicjournals.org |
| P. aeruginosa | Synthetic piperidine derivative | Inhibitory activity | academicjournals.org |
The antifungal activity of piperidine derivatives has also been documented, although it can be more species-specific than their antibacterial effects. academicjournals.orgresearchgate.net Similar to their antibacterial action, disruption of the fungal cell membrane is a key mechanism. The fungal cell membrane, containing ergosterol, can be a target for these compounds, leading to altered membrane fluidity and function.
Inhibition of fungal enzymes is another potential antifungal mechanism. These enzymes may be involved in cell wall synthesis, such as β-glucan synthase, or in other essential metabolic pathways. Some studies have shown that certain synthetic piperidine derivatives exhibit varying degrees of inhibition against fungal species like Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, other piperidine compounds have shown no activity against certain fungi, highlighting the importance of specific structural features for antifungal efficacy. academicjournals.orgresearchgate.net
| Fungal Species | Type of Piperidine Derivative | Observed Effect | Reference |
| Aspergillus niger | Synthetic piperidine derivative | Varying degrees of inhibition | academicjournals.orgresearchgate.net |
| Aspergillus flavus | Synthetic piperidine derivative | Varying degrees of inhibition | academicjournals.orgresearchgate.net |
| Saccharomyces cerevisiae | Synthetic piperidine derivative | Varying degrees of inhibition | academicjournals.orgresearchgate.net |
| Candida albicans | Synthetic piperidine derivative | Varying degrees of inhibition | academicjournals.orgresearchgate.net |
| Fusarium verticillioides | Synthetic piperidine derivative | No activity | academicjournals.orgresearchgate.net |
| Candida utilis | Synthetic piperidine derivative | No activity | academicjournals.orgresearchgate.net |
| Penicillium digitatum | Synthetic piperidine derivative | No activity | academicjournals.orgresearchgate.net |
Antineoplastic Mechanisms in Cancer Research
The piperidine scaffold is present in a number of compounds that have demonstrated anticancer activity. nih.gov The antineoplastic mechanisms of these molecules are often multifaceted, involving the modulation of various signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. nih.gov
Research on piperidine-containing compounds, such as piperine, has shown that they can activate molecular pathways that lead to apoptosis, or programmed cell death, in cancer cells. nih.gov This can occur through the activation of signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. nih.gov Furthermore, these compounds can induce a caspase-dependent pathway to trigger apoptosis. nih.gov
The anticancer effects of piperine have been observed in various cancer cell lines, including breast, oral squamous, ovarian, prostate, and lung cancer. nih.gov The mechanisms involved include the induction of nuclear condensation, generation of intracellular reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, and cell cycle arrest. nih.gov
While direct evidence for this compound is not available, the established anticancer activities of other piperidine derivatives suggest that it could potentially interact with similar molecular targets. The phenyl group in this compound could also contribute to interactions with aromatic binding sites in cancer-related proteins.
| Cancer Type | Piperidine-Containing Compound | Molecular Mechanism | Reference |
| Breast Cancer | Piperine | Inhibition of cell proliferation, independent of p53 status. | nih.gov |
| Oral Squamous Carcinoma | Piperine | Nuclear condensation, ROS generation, mitochondrial membrane depolarization, cell cycle arrest, caspase activity. | nih.gov |
| Ovarian Cancer | Piperine/Piperidine | Activation or inhibition of signaling pathways crucial for cancer regulation. | nih.gov |
| Prostate Cancer | Piperine/Piperidine | Activation or inhibition of signaling pathways crucial for cancer regulation. | nih.gov |
| Lung Cancer | Piperine/Piperidine | Activation or inhibition of signaling pathways crucial for cancer regulation. | nih.gov |
Antispasmodic and Analgesic Mechanistic Studies
Phenylpiperidine derivatives are a well-established class of compounds with significant analgesic properties. wikipedia.orgnih.gov The primary mechanism of action for many of these compounds is their interaction with opioid receptors, particularly the mu-opioid receptor. nih.gov
By acting as agonists at the mu-opioid receptor in the central nervous system, these compounds can inhibit ascending pain pathways, thereby increasing the pain threshold and producing an analgesic effect. nih.gov The structure of the phenylpiperidine scaffold is crucial for this activity, and modifications to this core can significantly alter the potency and selectivity for different opioid receptor subtypes.
In addition to their effects on opioid receptors, some piperidine derivatives may also exert analgesic effects through other mechanisms. nih.gov One such mechanism is the inhibition of prostaglandin (B15479496) signaling pathways. nih.gov Prostaglandins are inflammatory mediators that sensitize nociceptors, and by blocking their effects, these compounds can reduce pain perception.
The antispasmodic activity of piperidine derivatives is often related to their ability to relax smooth muscle. This can be achieved through various mechanisms, including the blockade of neurotransmitter receptors or the modulation of ion channels involved in muscle contraction.
| Activity | Compound Class | Proposed Mechanism | Reference |
| Analgesic | Phenylpiperidine derivatives | Mu-opioid receptor agonism, inhibition of ascending pain pathways. | nih.gov |
| Analgesic | Piperidine derivatives | Inhibition of prostaglandin signaling pathways. | nih.gov |
| Antispasmodic | Piperidine derivatives | Relaxation of smooth muscle. |
Antihistamine Activity
The piperidine ring is a common structural feature in many antihistamine drugs. acs.org These compounds typically act as antagonists or inverse agonists at the histamine (B1213489) H1 receptor. rxlist.com By blocking the action of histamine at these receptors, they can prevent the characteristic symptoms of allergic reactions, such as smooth muscle contraction, vasodilation, and increased vascular permeability. rxlist.com
The mechanism of action involves competitive binding to the H1 receptor, preventing histamine from binding and activating it. rxlist.com Some piperidine-based antihistamines can also cross the blood-brain barrier and exert effects on the central nervous system, leading to sedation. rxlist.com This is due to their interaction with H1 receptors in the brain.
More recent research has focused on developing piperidine derivatives that are selective for peripheral H1 receptors, thereby minimizing sedative side effects. Additionally, some piperidine derivatives have been found to exhibit dual activity, acting as both histamine H3 receptor antagonists and sigma-1 receptor antagonists, which may offer novel therapeutic approaches for various conditions. acs.orgnih.gov The protonated nitrogen atom within the piperidine ring is often crucial for forming a salt bridge with key amino acid residues in the receptor binding pocket, such as Asp114 in the H3 receptor. nih.gov
| Receptor Target | Type of Piperidine Derivative | Mechanism of Action | Reference |
| Histamine H1 Receptor | Piperazine derivatives (related to piperidines) | Inverse agonist, decreases receptor activity, inhibits histamine release. | rxlist.com |
| Histamine H3 Receptor | Piperidine derivatives | Antagonist/inverse agonist. | nih.gov |
| Histamine H3 and Sigma-1 Receptors | Dual-acting piperidine derivatives | Antagonism at both receptors. | acs.orgnih.gov |
Computational and Theoretical Studies on 6 Phenylpiperidine 2 Carboxylic Acid
Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic properties and reactivity of molecules. rsc.orgmdpi.com These methods provide a quantum mechanical framework to understand reaction pathways, transition states, and the distribution of electrons, which governs a molecule's chemical behavior. researchgate.netnih.gov
For derivatives of 6-Phenylpiperidine-2-carboxylic acid, DFT calculations are used to optimize molecular geometry, providing insights into the most stable three-dimensional arrangement of atoms. researchgate.net Such calculations have been applied to various piperidine (B6355638) derivatives to understand structural, electronic, and energetic indices. rsc.org For instance, studies on the closely related 6-phenylpyridine-2-carboxylic acid have utilized DFT to analyze its electronic structure. mdpi.com These analyses often involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting reactivity, as they indicate the molecule's ability to donate or accept electrons. mdpi.com
Furthermore, quantum chemical calculations are pivotal in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structure and energy of any transition states. acs.org This information is critical for understanding reaction selectivity and for designing more efficient synthetic routes to this compound and its analogs. nih.govmdpi.com The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents or biological targets. mdpi.com
Table 1: Common Quantum Chemical Methods and Applications
| Method | Basis Set | Application | Key Insights |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Geometry Optimization, Electronic Structure | Stable conformers, HOMO-LUMO gap, reactivity indices. rsc.org |
| Time-Dependent DFT (TD-DFT) | Various | Simulating Electronic Spectra | Prediction of UV-Vis absorption, understanding electronic transitions. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Various | Analysis of Charge Distribution | Atomic charges, stabilization energies from orbital interactions. rsc.org |
| Transition State Searching | e.g., wB97XD/6-311++g(d,p) | Reaction Mechanism Elucidation | Activation energy barriers, understanding reaction selectivity. acs.org |
Molecular Dynamics Simulations for Conformational Sampling and Ligand Binding
While quantum mechanics provides a detailed electronic picture, it is often computationally expensive for large systems or long timescales. Molecular Dynamics (MD) simulations, which use classical mechanics, bridge this gap by modeling the movement of atoms and molecules over time. mdpi.com This technique is essential for exploring the conformational flexibility of this compound and simulating its interaction with biological macromolecules like proteins. nih.govresearchgate.net
MD simulations treat the molecule and its environment (typically water) as a system of interacting particles, governed by a force field. nih.gov By solving Newton's equations of motion for every atom, a trajectory is generated that describes how the molecule's position and conformation evolve. For a flexible molecule like this compound, with its rotatable bonds, MD can sample a vast conformational space to identify the most populated and energetically favorable shapes in a biological environment. researchgate.net
When studying ligand binding, MD simulations are initiated after a ligand is placed in the binding site of a target protein, often using a pose predicted by molecular docking. nih.gov The simulation reveals the stability of this binding pose and the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand-protein complex. dovepress.com Analysis of parameters like the root-mean-square deviation (RMSD) can indicate whether the ligand remains stably bound or if the complex undergoes significant conformational changes. researchgate.netnih.gov Enhanced sampling techniques can be employed to accelerate the exploration of rare events like ligand binding and unbinding, providing insights into the kinetics of these processes. frontiersin.org
Table 2: Typical Parameters in Molecular Dynamics Simulations
| Parameter | Description | Common Values/Methods | Purpose |
| Force Field | A set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, OPLS | To accurately model atomic interactions. nih.gov |
| Water Model | Explicit representation of solvent molecules. | TIP3P, SPC/E | To simulate the aqueous biological environment. mdpi.com |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) | To observe relevant biological motions and interactions. researchgate.netmdpi.com |
| Ensemble | Statistical mechanics framework (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, Temperature) | To simulate conditions relevant to biological systems. |
| Analysis Metrics | Quantities calculated from the trajectory. | RMSD, Hydrogen Bonds, SASA | To quantify conformational stability, interactions, and solvent exposure. researchgate.net |
In Silico Screening and Virtual Library Design for Biological Targets
In silico screening, or virtual screening, is a computational strategy used to search large databases of small molecules to identify those that are most likely to bind to a specific biological target. nih.gov The structure of this compound can serve as a starting point or scaffold for such campaigns. Two primary approaches are employed: ligand-based and structure-based virtual screening.
Ligand-based methods are used when the three-dimensional structure of the target is unknown but a set of active molecules has been identified. A pharmacophore model can be created, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. chemrxiv.org This model is then used as a filter to screen large compound libraries for molecules that match these features.
Structure-based virtual screening, predominantly molecular docking, requires the 3D structure of the target protein. frontiersin.org In this process, computational algorithms place candidate ligands into the binding site of the protein and predict their orientation and binding affinity using a scoring function. ump.ac.id This allows for the rapid evaluation of millions of compounds. Derivatives of this compound can be used to design a virtual library where different functional groups are systematically added to the core scaffold. This library can then be screened against potential targets to identify novel, potent inhibitors or activators. nih.govresearchgate.net
Table 3: A General Workflow for Virtual Screening
| Step | Technique | Description | Outcome |
| 1. Target Preparation | Protein structure refinement | The 3D structure of the biological target (e.g., from PDB) is prepared by adding hydrogens and assigning charges. dovepress.com | A receptor model ready for docking. |
| 2. Library Preparation | Compound database processing | A large library of 3D compound structures is generated, often with multiple conformations and protonation states. nih.gov | A set of ligands for screening. |
| 3. Pharmacophore Modeling (Ligand-based) | Feature identification | A model of essential chemical features is built based on known active compounds. chemrxiv.org | A 3D query to filter compound libraries. |
| 4. Molecular Docking (Structure-based) | Binding pose and score prediction | Ligands are computationally fitted into the target's active site and scored based on predicted binding affinity. nih.govfrontiersin.org | A ranked list of potential hits based on docking scores. |
| 5. Post-processing and Filtering | Hit selection | The top-scoring compounds are filtered based on properties like drug-likeness (e.g., Lipinski's rules) and visual inspection of binding modes. ump.ac.id | A smaller, refined set of promising candidates for experimental testing. |
Predictive Modeling for Structure-Function Relationships
Predictive modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are crucial for optimizing lead compounds and predicting the properties of newly designed molecules without the need for immediate synthesis and testing. researchgate.net
For a series of this compound analogs, a QSAR model can be developed by first calculating a set of molecular descriptors for each compound. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., clogP), and electronic properties. nih.gov Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like graph neural networks, are then used to create an equation that correlates these descriptors with experimentally measured biological activity (e.g., IC₅₀). mit.edunih.gov
Once a statistically robust QSAR model is validated, it can be used to predict the activity of virtual compounds based on the this compound scaffold. researchgate.net This allows chemists to prioritize the synthesis of derivatives that are predicted to have the highest potency or most desirable properties. Furthermore, analyzing the contribution of different descriptors in the model can provide valuable insights into the key structural features that govern the compound's function, thereby guiding rational drug design. nih.govnih.gov
Table 4: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Function |
| 1D (Constitutional) | Molecular Weight (MW) | The mass of the molecule. | General size, often correlated with absorption and distribution. |
| Number of Rotatable Bonds | Molecular flexibility. | Conformational entropy upon binding. | |
| 2D (Topological) | Connectivity Indices | The branching and connectivity of the molecular graph. | Molecular shape and complexity. |
| 3D (Geometric) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to a solvent. | Interactions with the biological environment. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Lipophilicity, which affects membrane permeability and binding. nih.gov |
| pKa | The acid dissociation constant. | The ionization state of the molecule at physiological pH. | |
| Electronic | Dipole Moment | The measure of net molecular polarity. | Long-range electrostatic interactions with the target. |
| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Chemical reactivity and charge-transfer interactions. |
Advanced Analytical Methodologies in 6 Phenylpiperidine 2 Carboxylic Acid Research
Spectroscopic Analysis for Complex Structure and Stereochemistry Elucidation
Spectroscopic methods provide a detailed view of the molecular structure of 6-phenylpiperidine-2-carboxylic acid, allowing for the identification of its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound. In ¹H NMR, the proton on the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to deshielding and hydrogen bonding. researchgate.netresearchgate.net The protons on the piperidine (B6355638) ring and the phenyl group would resonate in the aromatic and aliphatic regions, respectively. Protons on carbons adjacent to the nitrogen atom and the phenyl group would show characteristic shifts. chemicalbook.comspectrabase.com Specifically, alpha protons to the carbonyl group in carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region. libretexts.orglibretexts.org
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm range. libretexts.orglibretexts.org The carbons of the phenyl ring would show signals in the aromatic region (around 120-140 ppm), while the sp³ hybridized carbons of the piperidine ring would appear further upfield. The specific chemical shifts provide insights into the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in this compound. The most characteristic absorption is a very broad band for the O–H stretch of the carboxylic acid, typically appearing in the range of 2500–3300 cm⁻¹. researchgate.net Additionally, a strong C=O stretching vibration for the carbonyl group is expected between 1710 and 1760 cm⁻¹. researchgate.net For a related compound, 6-phenylpyridine-2-carboxylic acid, characteristic bands for the asymmetric and symmetric stretching of the carboxylate group have been observed. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which has a molecular weight of 205.26 g/mol and a molecular formula of C₁₂H₁₅NO₂. scbt.com In the mass spectrum of carboxylic acids, a common fragmentation pathway involves the cleavage of the bond next to the carbonyl group, leading to the formation of an acylium ion (R-CO⁺), which is often the base peak. libretexts.orglibretexts.org For short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are also observed. youtube.com The fragmentation of piperidine derivatives can also provide diagnostic ions for structural elucidation. nih.gov
Table 1: General Spectroscopic Data for Classes of Compounds Related to this compound
| Spectroscopic Technique | Functional Group | Characteristic Absorption/Shift | Reference |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (R-COOH) | ~12 ppm (singlet, broad) | researchgate.netresearchgate.net |
| ¹³C NMR | Carboxylic Acid (R-COOH) | 160-180 ppm | libretexts.orglibretexts.org |
| IR Spectroscopy | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) | researchgate.net |
| IR Spectroscopy | Carbonyl C=O | 1710-1760 cm⁻¹ (strong) | researchgate.net |
| Mass Spectrometry | Carboxylic Acid | [M-OH]⁺, [M-COOH]⁺ | youtube.com |
Advanced Chromatographic and Separation Techniques for Chiral Purity Assessment
Since this compound possesses at least two chiral centers (at C2 and C6), it can exist as multiple stereoisomers. The separation and assessment of the chiral purity of these enantiomers and diastereomers are crucial.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of chiral carboxylic acids. mdpi.com The separation of enantiomers can be influenced by the mobile phase composition, including the type of organic modifier, pH, and additives. nih.gov For instance, the enantiomeric resolution of 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid was achieved using amylose- and cellulose-based CSPs. mdpi.com
Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation. Often, derivatization of the analyte is required to improve its volatility and interaction with the chiral stationary phase. For carboxylic acids, derivatization to form esters is a common approach.
The development of a robust chromatographic method would involve screening different chiral columns and optimizing mobile phase conditions to achieve baseline separation of the stereoisomers of this compound. The resolution (Rs) between the peaks of the enantiomers is a critical parameter for assessing the quality of the separation.
Table 2: Chiral Stationary Phases for Separation of Related Piperidine and Carboxylic Acid Derivatives
| Chiral Stationary Phase (CSP) Type | Example of Compound Class Separated | Chromatographic Technique | Reference |
|---|---|---|---|
| Polysaccharide-based (Cellulose/Amylose) | Chiral δ-Lactams, Carboxylic Acid Derivatives | HPLC | mdpi.com |
| Quinine/Quinidine-based | Chiral Carboxylic Acids | HPLC | nih.gov |
Crystallographic Analysis for Absolute Configuration Determination and Conformational Insights
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and conformational details.
For a molecule like this compound, crystallographic analysis would reveal the precise spatial arrangement of the phenyl and carboxylic acid groups relative to the piperidine ring. It would also confirm the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net However, twist-boat conformations are also possible depending on the substitution pattern. rsc.org
In a study of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, the piperidine ring conformation was determined, and the crystal packing was found to be influenced by strong hydrogen bonds involving the carboxylic acid group. nih.gov Similarly, for 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid, X-ray diffraction established the absolute configuration as (+)-(2R,3R) and revealed a slightly distorted half-chair conformation for the δ-lactam ring. mdpi.com
The crystallographic data for this compound would provide key parameters such as bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of its structure and for computational modeling studies.
Table 3: Illustrative Crystallographic Data for Piperidine Derivatives
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
|---|---|---|---|---|
| 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid | Monoclinic | P2₁/n | Similar conformation for racemic mixture | nih.gov |
| (+)-trans-2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid | Orthorhombic | P2₁2₁2₁ | Distorted half-chair conformation | mdpi.com |
Q & A
Q. What are the standard synthetic routes for 6-phenylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: Key synthetic strategies include:
- Multiparallel synthesis for late-stage diversification of substituents (e.g., modifying the piperidine or phenyl groups) .
- Asymmetric synthesis for enantioselective production using chiral auxiliaries or catalysts, critical for studying stereochemical effects in biological systems .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Multiparallel synthesis | 65–78 | >97 | Room temperature, 24h | |
| Asymmetric catalysis | 82–90 | >99 | Chiral ligand, -20°C, 48h |
Q. How is this compound characterized post-synthesis?
Methodological Answer:
- Structural elucidation : Use high-resolution NMR (¹H/¹³C) to confirm stereochemistry and substituent positions. X-ray crystallography resolves absolute configuration .
- Purity assessment : HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (LC-MS) validate molecular weight and absence of byproducts .
Q. What analytical techniques are recommended for detecting impurities in synthesized batches?
Methodological Answer:
Q. How can researchers validate the reproducibility of synthesis protocols?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and quantify their impact on yield .
- Interlaboratory validation : Share protocols with independent labs to confirm reproducibility, addressing batch-to-batch variability .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (see SDS for CAS 474376-65-3) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for pharmacological studies?
Methodological Answer:
- Chiral chromatography : Use immobilized cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers and assign configurations via circular dichroism (CD) .
- Kinetic resolution : Employ lipases or transition-metal catalysts to selectively enrich one enantiomer during synthesis .
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
Q. How do researchers resolve contradictions in spectral data between theoretical and experimental results?
Methodological Answer:
Q. What strategies improve the stability of 6-phenylpiiperidine-2-carboxylic acid in aqueous formulations?
Methodological Answer:
Q. How can researchers design experiments to investigate the compound’s metabolic pathways?
Methodological Answer:
- Isotopic labeling : Synthesize ¹⁴C-labeled derivatives for tracking metabolic intermediates via scintillation counting .
- In vitro assays : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites, analyzed by UPLC-QTOF-MS .
Data Contradiction Analysis Framework
When encountering conflicting data (e.g., inconsistent bioactivity results):
Replicate experiments under identical conditions to rule out technical errors .
Apply the FINER criteria to evaluate if the research question is Feasible, Interesting, Novel, Ethical, and Relevant .
Cross-validate with orthogonal methods : For example, confirm enzyme inhibition via both fluorescence assays and SPR binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
